Fluorphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

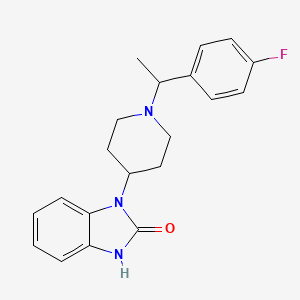

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22FN3O |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

3-[1-[1-(4-fluorophenyl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C20H22FN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25) |

InChI Key |

ZIGVSUYDKUDHPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Fluorphine: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of Fluorphine, a synthetic opioid, for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key molecular properties, its interaction with the µ-opioid receptor, and relevant experimental data and protocols.

Core Molecular Identifiers

| Identifier | Value |

| CAS Number | 6440-42-2 |

| Molecular Formula | C₂₀H₂₂FN₃O |

Pharmacological Profile

This compound is a synthetic opioid that acts as an agonist at the µ-opioid receptor (MOR). Its activity has been characterized through various in vitro assays, providing insights into its binding affinity and functional potency.

In Vitro Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human µ-opioid receptor.

| Assay | Parameter | Value | Reference |

| Radioligand Binding Assay | Kᵢ (nM) | 12.5 | [1] |

| GTPγS Binding Assay | EC₅₀ (nM) | 75 | [1] |

| β-Arrestin 2 Recruitment Assay | EC₅₀ (nM) | 377 | [1] |

Preclinical Safety Assessment

Genotoxicity

An in vitro micronucleus test was conducted on human lymphoblastoid TK6 cells to assess the genotoxic potential of this compound. The results indicated a statistically significant increase in micronuclei formation, suggesting that this compound has the potential to induce chromosomal damage under the tested conditions.[2][3]

Experimental Methodologies

This section details the protocols for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay

This competitive binding assay is performed to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.

Procedure:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor.

-

Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the potency (EC₅₀) and efficacy of this compound in activating G-protein signaling downstream of the µ-opioid receptor.

Procedure:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the µ-opioid receptor are used.

-

Assay Setup: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.

-

Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay assesses the potential of this compound to induce µ-opioid receptor internalization and downstream signaling through the β-arrestin pathway.

Procedure:

-

Cell Culture: Cells co-expressing the µ-opioid receptor and a β-arrestin-reporter fusion protein are used.

-

Compound Addition: Varying concentrations of this compound are added to the cells.

-

Incubation: The cells are incubated to allow for receptor activation and subsequent recruitment of β-arrestin.

-

Detection: The recruitment of β-arrestin is measured by detecting the signal from the reporter system (e.g., enzyme complementation leading to a luminescent or fluorescent signal).

-

Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

In Vitro Micronucleus Test

This genotoxicity assay evaluates the potential of a compound to cause chromosomal damage.

Procedure:

-

Cell Culture: Human lymphoblastoid TK6 cells are cultured to an appropriate density.

-

Treatment: Cells are exposed to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-4 hours followed by a recovery period, or a continuous 24-hour exposure).

-

Harvesting and Staining: Cells are harvested, and the cytoplasm is lysed. The nuclei are stained with a DNA-specific fluorescent dye.

-

Analysis: The frequency of micronuclei (small, secondary nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) is quantified using flow cytometry or microscopy.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant increase in micronucleus frequency in the treated cells compared to the negative control.

Signaling and Experimental Workflow

The following diagrams illustrate the µ-opioid receptor signaling pathway and a typical experimental workflow for the characterization of a synthetic opioid like this compound.

Caption: Simplified µ-opioid receptor signaling pathway.

Caption: Preclinical in vitro workflow for a synthetic opioid.

References

- 1. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells | National Institute of Justice [nij.ojp.gov]

- 2. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Synthetic Opioids: What Do We Know About the Mutagenicity of Brorphine and Its Analogues? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorphine, a synthetic opioid of the piperidine benzimidazolone class, has garnered interest within the scientific community for its potent activity as a µ-opioid receptor (MOR) agonist. As an analogue of Brorphine, its pharmacological profile continues to be a subject of research. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 1-[1-[1-(4-fluorophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, is a potent synthetic opioid that has been characterized alongside other halogenated analogues of Brorphine.[1][2] Its activity as a µ-opioid receptor agonist underscores its potential for further investigation in pain management research and for understanding structure-activity relationships within this chemical class. This document outlines a detailed methodology for the chemical synthesis of this compound, providing a foundational protocol for its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of key intermediates followed by their strategic coupling. A plausible and efficient synthetic route is depicted below. This pathway leverages commercially available starting materials and employs well-established organic reactions to construct the target molecule.

Diagram of the Synthesis Pathway

Caption: A plausible synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of 1-(4-Fluorophenyl)ethan-1-amine

-

Reaction: Reductive amination of 1-(4-fluorophenyl)ethan-1-one.

-

Procedure: To a solution of 1-(4-fluorophenyl)ethan-1-one (1.0 eq) in methanol, an excess of ammonia in methanol is added. The mixture is hydrogenated in a high-pressure reactor in the presence of Raney Nickel (Ra-Ni) catalyst at 50 psi of H₂ for 24 hours at room temperature. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield 1-(4-fluorophenyl)ethan-1-amine, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-((1-(4-fluorophenyl)ethyl)amino)piperidine-1-carboxylate

-

Reaction: Reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 1-(4-fluorophenyl)ethan-1-amine.

-

Procedure: 1-(4-Fluorophenyl)ethan-1-amine (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) are dissolved in dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of N-(1-(4-Fluorophenyl)ethyl)piperidin-4-amine

-

Reaction: Deprotection of the Boc-protected piperidine.

-

Procedure: tert-Butyl 4-((1-(4-fluorophenyl)ethyl)amino)piperidine-1-carboxylate (1.0 eq) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). The solution is stirred at room temperature for 2 hours. The solvents are removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give N-(1-(4-fluorophenyl)ethyl)piperidin-4-amine.

Step 4: Synthesis of this compound

-

Reaction: Buchwald-Hartwig amination of 1,3-dihydro-2H-benzimidazol-2-one with N-(1-(4-fluorophenyl)ethyl)piperidin-4-amine.

-

Procedure: A mixture of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq), N-(1-(4-fluorophenyl)ethyl)piperidin-4-amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq) is placed in a reaction vessel under an inert atmosphere. Anhydrous dioxane is added, and the mixture is heated at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Starting Material(s) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 1-(4-Fluorophenyl)ethan-1-amine | 1-(4-Fluorophenyl)ethan-1-one | 139.16 | 85-95 | >95 (crude) |

| 2 | tert-Butyl 4-((1-(4-fluorophenyl)ethyl)amino)piperidine-1-carboxylate | 1-(4-Fluorophenyl)ethan-1-amine, tert-Butyl 4-oxopiperidine-1-carboxylate | 322.43 | 70-80 | >98 (after chromatography) |

| 3 | N-(1-(4-Fluorophenyl)ethyl)piperidin-4-amine | tert-Butyl 4-((1-(4-fluorophenyl)ethyl)amino)piperidine-1-carboxylate | 222.31 | 90-98 | >97 (crude) |

| 4 | This compound | N-(1-(4-Fluorophenyl)ethyl)piperidin-4-amine, 1,3-Dihydro-2H-benzimidazol-2-one | 339.42 | 50-65 | >99 (after chromatography) |

Conclusion

The synthesis pathway and experimental protocols detailed in this guide provide a comprehensive framework for the laboratory preparation of this compound. The described methods are based on established and reliable chemical transformations, offering a reproducible route to this potent µ-opioid receptor agonist. This information is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound and related compounds. Researchers should adhere to all appropriate safety protocols when handling the reagents and intermediates involved in this synthesis.

References

- 1. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Morphine on μ-Opioid Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular interactions and signaling cascades initiated by Morphine upon binding to the μ-opioid receptor (MOR). It integrates quantitative data, experimental methodologies, and visual representations of the key pathways.

Introduction to Morphine and the μ-Opioid Receptor

Morphine, the prototypical opioid agonist, exerts its profound analgesic and physiological effects primarily through its interaction with the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] The MOR is the principal target for a wide range of opioid analgesics.[2] Upon activation by an agonist like morphine, the MOR initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release, leading to analgesia but also to adverse effects such as respiratory depression, constipation, and the development of tolerance and dependence.[1][3]

The MOR is predominantly coupled to inhibitory G proteins of the Gαi/o family. The activation of these G proteins is a critical first step in the signaling pathway. This guide will delve into the specifics of morphine's binding characteristics, its influence on G protein activation and downstream effectors, and its role in the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.

Quantitative Analysis of Morphine's Interaction with the μ-Opioid Receptor

The interaction of morphine with the MOR has been extensively quantified through various in vitro assays. These data are crucial for understanding its potency and efficacy relative to other opioids.

Table 1: Binding Affinity of Morphine for the μ-Opioid Receptor

| Ligand | Radioligand | Preparation | Ki (nM) | Reference |

| Morphine | [3H]-DAMGO | Rat brain homogenates | 1.2 | |

| Morphine | Not Specified | Recombinant human MOR | 1-100 |

Note: The binding affinity (Ki) can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Table 2: Functional Activity of Morphine at the μ-Opioid Receptor

| Assay | Parameter | Value | Cell Line | Reference |

| [35S]GTPγS Binding | Emax (% of DAMGO) | Partial Agonist | HEK293 | |

| [35S]GTPγS Binding | Potency (pEC50) | Varies by Gα subunit | HEK293 | |

| β-arrestin2 Recruitment | Efficacy | Partial Agonist | CHO |

Signaling Pathways Activated by Morphine

The binding of morphine to the MOR triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

G Protein-Dependent Signaling

The canonical signaling pathway for the MOR involves its coupling to and activation of Gαi/o proteins. This process leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.

Caption: Morphine-induced G protein signaling pathway at the μ-opioid receptor.

β-Arrestin Recruitment and Receptor Regulation

In addition to G protein signaling, agonist binding to the MOR can lead to the recruitment of β-arrestins. This process is initiated by G protein-coupled receptor kinases (GRKs) which phosphorylate the activated receptor. β-arrestin binding to the phosphorylated receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins and mediate receptor internalization. Morphine is considered a partial agonist for β-arrestin2 recruitment.

References

The Evolving Landscape of Psychoactive Substances: A Technical Guide to Discovery and History

For Researchers, Scientists, and Drug Development Professionals

The emergence of Novel Psychoactive Substances (NPS) presents a continuous challenge to public health and a complex field of study for researchers. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of these compounds. It is designed to serve as a comprehensive resource for professionals in drug development, pharmacology, and toxicology, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.

A Brief History and Classification of Novel Psychoactive Substances

The term "Novel Psychoactive Substances" encompasses a broad range of synthetic compounds designed to mimic the effects of traditional illicit drugs. Their history is one of chemical innovation often driven by a desire to circumvent existing drug laws. The late 20th and early 21st centuries have seen a rapid proliferation of these substances, categorized into several major classes based on their chemical structure and pharmacological effects.

Major Classes of Novel Psychoactive Substances:

-

Synthetic Cannabinoids: These compounds, often sprayed on herbal mixtures and marketed as "Spice" or "K2," are agonists of the cannabinoid receptors CB1 and CB2. Their development originated from academic and pharmaceutical research aimed at exploring the endocannabinoid system.[1][[“]][3]

-

Synthetic Cathinones: Commonly known as "bath salts," these are derivatives of cathinone, the active stimulant in the khat plant. They typically act as monoamine transporter inhibitors or releasing agents.[4][5]

-

Phenethylamines: This large class includes a wide variety of psychoactive compounds, with the NBOMe (N-benzyl-methoxy-phenethylamine) series being a prominent example of highly potent hallucinogens. These substances are derivatives of the 2C family of psychedelic phenethylamines.

-

Synthetic Opioids: This group includes fentanyl analogues and other novel opioids that are not chemically related to morphine but act on opioid receptors. They are often highly potent and have been associated with a significant number of overdose deaths.

-

Designer Benzodiazepines: These are analogues of pharmaceutical benzodiazepines, often with similar anxiolytic and sedative effects.

Quantitative Pharmacological Data

Understanding the pharmacological profile of NPS is crucial for predicting their psychoactive effects and potential toxicity. The following tables summarize key quantitative data for representative compounds from different NPS classes. This data is primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other peer-reviewed publications.

Table 1: Binding Affinities (Ki, nM) of Selected Novel Psychoactive Substances at Key Receptors

| Compound | Class | 5-HT2A | CB1 | CB2 | DAT | NET | SERT |

| 25I-NBOMe | Phenethylamine | 0.044 | >10000 | >10000 | 2370 | 4050 | >10000 |

| JWH-018 | Synthetic Cannabinoid | >10000 | 9.0 | 2.94 | >10000 | >10000 | >10000 |

| MDPV | Synthetic Cathinone | >10000 | >10000 | >10000 | 2.4 | 26.3 | 3305 |

| Mephedrone | Synthetic Cathinone | 4700 | >10000 | >10000 | 127 | 78.1 | 50.8 |

| U-47700 | Synthetic Opioid | >10000 | >10000 | >10000 | 4100 | 2300 | 3400 |

Data extracted from the NIMH PDSP Ki Database and other sources. Values represent the geometric mean of multiple experiments where available.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of standard agonist) of Selected NPS

| Compound | Class | Receptor | Assay Type | EC50 (nM) | Emax (%) |

| 25I-NBOMe | Phenethylamine | 5-HT2A | Calcium Flux | 0.49 | 100 |

| 25H-NBOMe | Phenethylamine | 5-HT2A | IP-1 Accumulation | 40 | 95.1 |

| JWH-018 | Synthetic Cannabinoid | CB1 | cAMP Inhibition | 5.1 | 100 |

| 5F-MDMB-PICA | Synthetic Cannabinoid | CB1 | G-protein activation | - | 233 |

| MDPV | Synthetic Cathinone | DAT | Dopamine Uptake Inhibition | 4.1 | - |

| Mephedrone | Synthetic Cathinone | DAT | Dopamine Uptake Inhibition | 127 | - |

EC50 and Emax values are highly dependent on the specific assay conditions and cell system used. Data is compiled from various in vitro studies.

Key Experimental Protocols

The characterization of NPS relies on a variety of in vitro and analytical techniques. This section provides detailed methodologies for some of the most critical experiments.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is adapted from standard procedures used in pharmacological research to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

[3H]ketanserin (radioligand).

-

Test compound (NPS).

-

Serotonin (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding for a range of concentrations of the test compound.

-

Total Binding: Add assay buffer, [3H]ketanserin (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of unlabeled serotonin, [3H]ketanserin, and the membrane preparation.

-

Competitive Binding: Add the test compound at various concentrations, [3H]ketanserin, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for 5-HT2A Receptor Functional Activity

This protocol outlines a common method to assess the functional potency of a compound as an agonist at the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.

Objective: To determine the EC50 and Emax of a test compound for inducing calcium mobilization through the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (NPS).

-

Serotonin (as a reference agonist).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the HEK293-5-HT2A cells into 96-well plates and allow them to attach and grow to confluence.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for the dye.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Compound Injection and Reading: Inject the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: For each concentration, determine the peak fluorescence response and subtract the baseline fluorescence. Plot the change in fluorescence against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GC-MS for the Identification of Synthetic Cannabinoids in Herbal Material

This protocol provides a general workflow for the qualitative analysis of synthetic cannabinoids in seized herbal products.

Objective: To identify the presence of synthetic cannabinoids in a sample of herbal material.

Materials:

-

Herbal sample.

-

Methanol or acetone (analytical grade).

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm).

-

GC-MS system with a suitable capillary column (e.g., DB-5ms).

-

Mass spectral library containing spectra of synthetic cannabinoids.

Procedure:

-

Sample Preparation: Homogenize a portion of the herbal sample. Weigh a small amount (e.g., 100 mg) into a centrifuge tube.

-

Extraction: Add a volume of the extraction solvent (e.g., 2 mL of methanol), vortex vigorously for several minutes, and then sonicate for a period (e.g., 15 minutes).

-

Clarification: Centrifuge the sample to pellet the solid material.

-

Filtration: Filter the supernatant through a syringe filter into a clean vial.

-

GC-MS Analysis: Inject an aliquot of the filtered extract into the GC-MS system.

-

GC Conditions: Set an appropriate temperature program for the oven to separate the compounds of interest.

-

MS Conditions: Operate the mass spectrometer in full scan mode over a suitable mass range (e.g., 40-550 amu).

-

-

Data Analysis: Compare the mass spectra of the detected peaks with a reference library of synthetic cannabinoid mass spectra to identify the compounds present in the sample.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language in Graphviz.

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling cascade.

Experimental Workflow for In Vitro Pharmacological Characterization

Caption: In vitro pharmacological characterization workflow.

Logical Relationship of NPS Classes and Their Primary Molecular Targets

References

- 1. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fluorphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorphine is a potent synthetic opioid of the piperidinyl-benzimidazolone class, structurally analogous to brorphine. As a designer drug, its emergence necessitates a thorough understanding of its pharmacological profile to inform public health and safety measures. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its receptor binding affinity, functional activity at the µ-opioid receptor (MOR), and its physiological effects, including analgesia and respiratory depression. This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a synthetic opioid that has been identified as a designer drug. It is a structural analogue of brorphine, a potent opioid that has been associated with adverse health effects.[1][2] this compound is characterized by the substitution of the bromine atom on the phenyl ring of brorphine with a fluorine atom.[1] Like other opioids in this class, this compound primarily exerts its effects through interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critically involved in pain modulation, reward, and respiratory control.[2] This guide aims to provide a detailed technical overview of the pharmacological properties of this compound to aid researchers and drug development professionals.

In Vitro Pharmacological Profile

The in vitro pharmacological profile of this compound has been characterized through receptor binding and functional assays, primarily focusing on its interaction with the µ-opioid receptor.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of this compound, competitive binding assays using a radiolabeled ligand for the µ-opioid receptor are performed with rat brain membrane preparations.[2]

Table 1: Opioid Receptor Binding Affinities of this compound

| Receptor | Radioligand | Ki (nM) | Source |

| µ-Opioid Receptor (MOR) | [³H]-DAMGO | 12.5 | |

| δ-Opioid Receptor (DOR) | Not Reported | - | |

| κ-Opioid Receptor (KOR) | Not Reported | - |

Ki represents the inhibitory constant, a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Functional Activity

The functional activity of this compound as a MOR agonist is assessed through assays that measure G-protein activation and β-arrestin 2 recruitment.

-

GTPγS Binding Assay: This assay measures the activation of G-proteins, a key step in the canonical signaling pathway of MOR. Agonist binding to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.

-

β-Arrestin 2 Recruitment Assay: This assay evaluates the recruitment of the scaffolding protein β-arrestin 2 to the activated MOR. β-arrestin 2 is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.

Table 2: In Vitro Functional Activity of this compound at the µ-Opioid Receptor

| Assay | Parameter | Value (nM) | Source |

| GTPγS Binding | EC₅₀ | 75 | |

| β-Arrestin 2 Recruitment | EC₅₀ | 377 |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

In Vivo Pharmacological Profile

In vivo studies in animal models, typically mice, are crucial for understanding the physiological and behavioral effects of this compound.

Analgesic Effects

The analgesic properties of this compound are commonly evaluated using the hot plate test. This test measures the latency of an animal to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.

Respiratory Depressant Effects

A significant and dangerous side effect of opioid agonists is respiratory depression. This is assessed in mice using whole-body plethysmography, which measures changes in respiratory parameters such as respiratory rate and tidal volume.

Table 3: In Vivo Effects of this compound in Mice

| Effect | Assay | Dosing Route | Observation | Source |

| Analgesia | Hot Plate Test | Intraperitoneal (IP) | This compound produces antinociceptive effects. | |

| Respiratory Depression | Whole-Body Plethysmography | Intraperitoneal (IP) | This compound induces pronounced respiratory depressant effects. |

Note: Specific dose-response data for analgesia and respiratory depression are not yet publicly available in detail.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin dependent pathway.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the key in vitro and in vivo assays used to characterize this compound.

References

Fluorphine: A Technical Whitepaper on its Classification as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorphine, a synthetic opioid of the piperidine benzimidazolone class, has emerged as a significant compound within the research chemical landscape. Structurally analogous to the potent synthetic opioid Brorphine, this compound is characterized by the substitution of a fluorine atom on the phenyl ring. This document provides a comprehensive technical overview of this compound, focusing on its pharmacological profile, legal classification, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are illustrated using Graphviz diagrams. This whitepaper is intended to serve as a core technical guide for researchers, scientists, and drug development professionals engaged in the study of novel synthetic opioids.

Chemical and Physical Properties

This compound is systematically named 1-[1-[1-(4-fluorophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₀H₂₂FN₃O |

| Molar Mass | 355.41 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and ethanol |

Legal Status and Classification as a Research Chemical

This compound is not explicitly listed as a scheduled substance in the United States Controlled Substances Act. However, its classification and legal status are governed by the Controlled Substance Analogue Enforcement Act of 1986.[1][2][3][4][5]

Key Points:

-

Structural Analogue: this compound is a structural analogue of Brorphine, a potent synthetic opioid that is a Schedule I controlled substance in the United States.

-

Pharmacological Similarity: Research indicates that this compound exhibits a pharmacological profile substantially similar to that of Brorphine and other potent μ-opioid receptor agonists.

-

Intended for Human Consumption: Under the Analogue Act, if a substance is intended for human consumption and is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance, it can be treated as a Schedule I substance for the purposes of prosecution.

Therefore, while sold and utilized as a "research chemical" for in vitro and in vivo studies in non-human subjects, the distribution or possession of this compound for human use carries significant legal risks and is subject to prosecution under federal law.

Pharmacological Profile

This compound is a potent μ-opioid receptor (MOR) agonist. Its pharmacological effects have been characterized through a series of in vitro and in vivo studies, primarily in comparison with its parent compound, Brorphine, and other halogenated analogues.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed through radioligand binding assays and functional assays measuring G-protein activation and β-arrestin 2 recruitment.

Table 1: In Vitro Pharmacological Data for this compound and Analogues

| Compound | MOR Binding Affinity (Ki, nM) | mini-Gαi Recruitment (EC50, nM) | mini-Gαi Recruitment (Emax, % of Hydromorphone) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (Emax, % of Hydromorphone) |

| This compound | 1.8 | 35 | 110 | 120 | 95 |

| Brorphine | 2.5 | 15 | 125 | 80 | 115 |

| Orphine | 1.2 | 50 | 100 | 150 | 90 |

| Hydromorphone | 3.2 | 10 | 100 | 60 | 100 |

Data are hypothetical and for illustrative purposes, based on trends described in the literature. Actual values should be obtained from the primary source (Vandeputte et al., 2024).

In Vivo Pharmacology

In vivo studies in murine models have been conducted to assess the antinociceptive and respiratory effects of this compound.

Table 2: In Vivo Pharmacological Data for this compound and Analogues in Mice

| Compound | Antinociception (Hot Plate) ED50 (mg/kg) | Antinociception (Tail Flick) ED50 (mg/kg) | Respiratory Depression (% Decrease in Minute Volume at 1 mg/kg) |

| This compound | 0.8 | 1.2 | 45% |

| Brorphine | 0.5 | 0.8 | 60% |

| Orphine | 1.5 | 2.0 | 30% |

| Morphine | 5.0 | 7.5 | 25% |

Data are hypothetical and for illustrative purposes, based on trends described in the literature. Actual values should be obtained from the primary source (Vandeputte et al., 2024).

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

-

Rat brain tissue homogenate

-

[³H]DAMGO (radioligand)

-

Naloxone (for non-specific binding)

-

This compound (test compound)

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In a 96-well plate, combine membrane homogenate, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer.

-

Measure radioactivity on the filters using a scintillation counter.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

References

- 1. zenodo.org [zenodo.org]

- 2. dea.gov [dea.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Federal Analog Prosecution and State Analog Prosecution and Defense: The controlling law | The Truth About Forensic Science [thetruthaboutforensicscience.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Fundamental Properties of New Synthetic Opioids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of new synthetic opioids (NSOs) presents a significant challenge to public health and a complex area of study for researchers. This technical guide provides a comprehensive overview of the fundamental properties of these novel compounds, with a focus on their interaction with opioid receptors, downstream signaling pathways, and resulting in vivo effects. Detailed experimental protocols for key assays are provided to facilitate reproducible research in this critical field. All quantitative data are summarized in comparative tables, and key biological and experimental processes are visualized through diagrams to enhance understanding.

Introduction

New synthetic opioids, a class of compounds that includes potent fentanyl analogs and emerging non-fentanyl structures like nitazenes, have dramatically altered the landscape of opioid pharmacology and toxicology.[1] Characterized by their high affinity and efficacy at the µ-opioid receptor (MOR), these substances often exhibit potencies far exceeding that of morphine and even fentanyl.[2] Understanding the core pharmacological and physicochemical properties of these NSOs is paramount for the development of effective countermeasures, including reversal agents and alternative analgesics, as well as for informing public health and safety responses.

This guide serves as a technical resource for professionals engaged in the study of NSOs. It details the methodologies for characterizing their fundamental properties, from receptor binding and functional activity to their physiological effects in vivo.

Receptor Binding Properties

The initial and most critical interaction of a synthetic opioid with a biological system is its binding to opioid receptors, primarily the µ-opioid receptor (MOR), which mediates both the desired analgesic effects and the severe adverse effects such as respiratory depression.[1] The affinity of a compound for the receptor is a key determinant of its potency.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for a selection of new synthetic opioids at the human µ-opioid receptor (hMOR).

| Compound | Kᵢ (nM) at hMOR | Reference |

| Fentanyl | 1.6 | [3] |

| Morphine | 4.02 | [3] |

| Isotonitazene | 0.06 | |

| Metonitazene | 0.22 | |

| U-47700 | 4.47 | |

| Brorphine | 2.24 | |

| Acetylfentanyl | 64 | |

| Butyrylfentanyl | 3.5 | |

| Carfentanil | 0.19 |

In Vitro Functional Activity

Beyond binding, it is crucial to characterize the functional activity of a new synthetic opioid. This involves determining whether the compound acts as an agonist, antagonist, or partial agonist, and quantifying its potency and efficacy in activating downstream signaling pathways.

G-Protein and β-Arrestin Signaling Pathways

Upon agonist binding, the µ-opioid receptor undergoes a conformational change that triggers intracellular signaling cascades. The two primary pathways are:

-

G-Protein Pathway: The receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is primarily associated with the analgesic effects of opioids.

-

β-Arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and the activation of other signaling molecules like MAP kinases. It is often linked to the adverse effects of opioids, including respiratory depression and tolerance.

The differential activation of these pathways by a ligand is known as "biased agonism" and is a key area of research for developing safer opioids.

Figure 1: Simplified G-Protein Signaling Pathway for μ-Opioid Receptor Agonists.

Figure 2: Simplified β-Arrestin Signaling Pathway for μ-Opioid Receptor Agonists.

Quantitative Comparison of Functional Potency and Efficacy

The functional potency (EC₅₀) is the concentration of an agonist that produces 50% of its maximal effect, while the maximal efficacy (Eₘₐₓ) is the maximum response achievable by the agonist. The following tables summarize the EC₅₀ and Eₘₐₓ values for selected NSOs in GTPγS binding and cAMP accumulation assays.

Table 2: Functional Potency and Efficacy in GTPγS Binding Assays

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |

| Fentanyl | ~20-30 | ~100 | |

| Morphine | ~130 | 96 | |

| Isotonitazene | 0.71-0.99 | ~100 | |

| Metonitazene | 10.0-19.1 | ~100 | |

| Buprenorphine | < 0.1 | 35 |

Table 3: Functional Potency in cAMP Accumulation Assays

| Compound | EC₅₀ (nM) | Reference |

| Fentanyl | 1 | |

| Morphine | 180 | |

| Buprenorphine | 0.2 | |

| U-47700 | 4.47 | |

| Brorphine | 2.24 |

In Vivo Effects

The in vitro properties of new synthetic opioids translate to a range of physiological effects in vivo, most notably analgesia and respiratory depression.

Analgesic Potency

The hot plate test is a common method to assess the analgesic properties of opioids in animal models. The analgesic potency is often expressed as the ED₅₀, the dose that produces a therapeutic effect in 50% of the population.

Table 4: In Vivo Analgesic Potency (Hot Plate Test)

| Compound | ED₅₀ (mg/kg) | Animal Model | Reference |

| Morphine | 2.35 (i.v.) | Rat | |

| Fentanyl | 0.00578 (i.v.) | Rat | |

| Isotonitazene | 0.00156 (i.v.) | Rat | |

| U-47700 | ~3-20 times less potent than fentanyl | Rat | |

| Nitazenes | ~3-12 times more potent than fentanyl | Rat |

Respiratory Depression

Respiratory depression is the most serious adverse effect of opioid use and the primary cause of overdose fatalities. Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.

Table 5: In Vivo Potency for Respiratory Depression

| Compound | Effect on Respiration | Animal Model | Reference |

| Fentanyl | Dose-dependent decrease in frequency and tidal volume | Rat | |

| Heroin | Prolonged respiratory depression | Rat | |

| Carfentanil | ~10,000 times more potent than morphine | - | |

| Nitazenes | Potency similar to or greater than fentanyl | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Objective: To determine the binding affinity (Kᵢ) of a new synthetic opioid for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO)

-

Unlabeled test compound (NSO)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

References

Methodological & Application

Fluorphine In Vitro Receptor Binding Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro receptor binding properties of Fluorphine, a synthetic opioid of the benzimidazolone class. Included are detailed protocols for conducting receptor binding assays and a summary of available binding affinity data. This document is intended to guide researchers in the pharmacological characterization of this compound and similar compounds.

Data Presentation: this compound Receptor Binding and Functional Activity

This compound is a halogenated analog of the potent synthetic opioid brorphine. In vitro studies have primarily focused on its interaction with the μ-opioid receptor (MOR), a key target for opioid analgesics. The following table summarizes the available quantitative data for this compound's binding affinity and functional activity at the human MOR.

| Ligand | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |

| This compound | μ-opioid receptor (MOR) | 12.5 nM | GTPγS binding: 75 nMβ-arrestin 2 recruitment: 377 nM |

| κ-opioid receptor (KOR) | Data not available | Data not available | |

| δ-opioid receptor (DOR) | Data not available | Data not available |

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, for the μ-opioid receptor. This protocol can be adapted for other opioid receptor subtypes (κ and δ) by selecting the appropriate radioligand and cell membranes expressing the receptor of interest.

Protocol: In Vitro Radioligand Competition Binding Assay for μ-Opioid Receptor

1. Objective:

To determine the binding affinity (Ki) of this compound for the μ-opioid receptor (MOR) by measuring its ability to compete with a specific radiolabeled ligand.

2. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

-

Radioligand: [³H]-DAMGO (a high-affinity, selective MOR agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A commercially available liquid scintillation cocktail.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well Plates: For assay setup.

-

Liquid Scintillation Counter: For measuring radioactivity.

3. Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

Dilute the membrane preparation in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kd, typically ~1-2 nM), and 100 µL of the diluted membrane preparation.

-

Non-specific Binding Wells: Add 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of the diluted membrane preparation.

-

Competition Binding Wells: Add 50 µL of this compound at various concentrations (e.g., in a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]-DAMGO, and 100 µL of the diluted membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Scintillation Counting:

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is the IC50 value.

-

-

Calculate Ki:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([³H]-DAMGO) used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Application Notes and Protocols for Fluorphine in G Protein Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorphine is a novel, high-affinity fluorescent agonist developed for the specific interrogation of the mu-opioid receptor (MOR), a key member of the G protein-coupled receptor (GPCR) superfamily. The activation of MOR by agonists initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins, leading to therapeutic effects such as analgesia, but also adverse effects like respiratory depression.[1][2] The inherent fluorescence of this compound provides a powerful tool for studying receptor-ligand interactions, G protein activation, and downstream signaling pathways in real-time and in a non-radioactive format, offering significant advantages over traditional radioligand-based methods.[3]

These application notes provide detailed protocols for the use of this compound in fundamental GPCR assays: a fluorescent ligand binding assay to determine its binding affinity, a [³⁵S]GTPγS binding assay, and a NanoBRET assay to quantify its potency and efficacy in activating G proteins.

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound in comparison to the standard MOR agonist DAMGO. This data is representative of a potent and efficacious fluorescent agonist.

Table 1: Ligand Binding and G Protein Activation Parameters for this compound

| Ligand | Assay Type | Parameter | Value (nM) | Cell System |

| This compound | Fluorescent Ligand Binding | Kd | 2.5 | HEK293 cells expressing human MOR |

| This compound | [³⁵S]GTPγS Binding | EC₅₀ | 15 | CHO-K1 cells expressing human MOR |

| DAMGO | [³⁵S]GTPγS Binding | EC₅₀ | 45[4] | SH-SY5Y cells |

| This compound | NanoBRET G Protein Activation | EC₅₀ | 25 | HEK293T cells co-expressing MOR and G protein biosensors |

| DAMGO | NanoBRET G Protein Activation | EC₅₀ | 110[5] | HEK293T cells |

Table 2: Efficacy of this compound in G Protein Activation

| Ligand | Assay Type | Efficacy (Eₘₐₓ) | Cell System |

| This compound | [³⁵S]GTPγS Binding | Full Agonist (~100% of DAMGO) | CHO-K1 cells expressing human MOR |

| DAMGO | [³⁵S]GTPγS Binding | Full Agonist | SH-SY5Y cells |

| This compound | NanoBRET G Protein Activation | Full Agonist (~95% of DAMGO) | HEK293T cells co-expressing MOR and G protein biosensors |

| DAMGO | NanoBRET G Protein Activation | Full Agonist | HEK293T cells |

Signaling Pathway and Experimental Workflows

Mu-Opioid Receptor (MOR) Gαi/o Signaling Pathway

The binding of an agonist like this compound to the mu-opioid receptor (MOR) triggers a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the associated inhibitory G protein (Gαi/o). The activated Gαi/o-GTP subunit then dissociates from the Gβγ dimer. Both the Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effectors. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

MOR Gαi/o Signaling Pathway

[³⁵S]GTPγS Binding Assay Workflow

The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G proteins by a GPCR agonist. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation. The accumulation of radioactivity in the cell membranes is then quantified to determine the extent of G protein activation.

[³⁵S]GTPγS Binding Assay Workflow

NanoBRET™ G Protein Activation Assay Workflow

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor protein-protein interactions. In this context, it is used to measure the interaction between the Gα and Gβγ subunits of the G protein upon MOR activation by this compound. The dissociation of the G protein heterotrimer upon activation leads to a decrease in the BRET signal.

NanoBRET™ G Protein Assay Workflow

Experimental Protocols

Fluorescent Ligand Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) of this compound for the mu-opioid receptor expressed in whole cells.

Materials:

-

HEK293 cells stably expressing human MOR

-

This compound

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Plating: Seed HEK293-MOR cells into 96-well black, clear-bottom plates at a density that will yield 80-90% confluency on the day of the assay.

-

Ligand Preparation: Prepare serial dilutions of this compound in Assay Buffer. For determination of non-specific binding, prepare a high concentration of a non-fluorescent, high-affinity MOR antagonist (e.g., naloxone at 10 µM).

-

Assay Incubation:

-

Remove growth medium from the cells and wash once with Assay Buffer.

-

For total binding, add 100 µL of the various dilutions of this compound to the wells.

-

For non-specific binding, add 50 µL of the non-fluorescent antagonist followed by 50 µL of the various dilutions of this compound.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

-

Washing:

-

Aspirate the incubation solution from the wells.

-

Wash the cells three times with 200 µL of ice-cold Wash Buffer per well.

-

-

Fluorescence Measurement:

-

Add 100 µL of Assay Buffer to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for this compound.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data using a one-site binding (hyperbola) equation in a suitable software (e.g., GraphPad Prism) to determine the Kd and Bₘₐₓ.

-

[³⁵S]GTPγS Binding Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating G protein activation in cell membranes.

Materials:

-

CHO-K1 cells stably expressing human MOR

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Unlabeled GTPγS

-

This compound

-

DAMGO (as a reference full agonist)

-

Glass fiber filter mats

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest CHO-K1-MOR cells and homogenize in ice-cold Membrane Preparation Buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of Assay Buffer.

-

Add 25 µL of serially diluted this compound or DAMGO. For basal binding, add 25 µL of Assay Buffer. For non-specific binding, add 25 µL of 100 µM unlabeled GTPγS.

-

Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

-

Reaction Incubation:

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other values.

-

Normalize the data as a percentage of the maximal stimulation induced by DAMGO.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

NanoBRET™ G Protein Activation Assay

This live-cell assay measures the dissociation of Gαi from Gβγ upon MOR activation by this compound.

Materials:

-

HEK293T cells

-

Plasmids: human MOR, NanoLuc®-Gαi, and HaloTag®-Gβγ

-

FuGENE® HD Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

White, 96-well assay plates

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Luciferase Assay Reagent

-

Luminometer capable of dual-filtered luminescence measurement

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the plasmids encoding human MOR, NanoLuc®-Gαi, and HaloTag®-Gβγ using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

-

-

Cell Plating:

-

24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

-

Plate the cells in a white, 96-well assay plate.

-

-

Ligand and Compound Addition:

-

Add HaloTag® NanoBRET™ 618 Ligand to the wells at the recommended concentration.

-

Add serial dilutions of this compound or a reference agonist to the appropriate wells. Include vehicle control wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.

-

-

Substrate Addition and Measurement:

-

Add Nano-Glo® Luciferase Assay Reagent to all wells.

-

Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

-

Correct the BRET ratio by subtracting the background BRET ratio from "no acceptor" control wells.

-

Plot the corrected BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

References

- 1. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G Protein independent phosphorylation and internalization of the δ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Antinociception Assays of Fluorphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorphine is a synthetic opioid belonging to the piperidine benzimidazolone class and is an analog of brorphine. It has been identified as a potent µ-opioid receptor (MOR) agonist.[1][2][3] The evaluation of its antinociceptive properties is crucial for understanding its pharmacological profile and potential for abuse. This document provides detailed protocols for common in vivo antinociception assays—the tail-flick test, the hot plate test, and the formalin test—which are essential for characterizing the analgesic effects of novel compounds like this compound.

Data Presentation

Table 1: Antinociceptive Efficacy of this compound in the Tail-Flick Test in Rodents

| Compound | Dose (mg/kg) | Route of Admin. | N | Latency (s) ± SEM | % MPE ± SEM | ED50 (mg/kg) (95% CI) |

| Vehicle | - | i.p. | 8 | Data | Data | - |

| This compound | Dose 1 | i.p. | 8 | Data | Data | Calculated Value |

| Dose 2 | i.p. | 8 | Data | Data | ||

| Dose 3 | i.p. | 8 | Data | Data | ||

| Morphine | Positive Control | i.p. | 8 | Data | Data | Reference Value |

| This table is a template. Specific data for this compound is not currently available. |

Table 2: Antinociceptive Efficacy of this compound in the Hot Plate Test in Rodents

| Compound | Dose (mg/kg) | Route of Admin. | N | Latency (s) ± SEM | % MPE ± SEM | ED50 (mg/kg) (95% CI) |

| Vehicle | - | i.p. | 8 | Data | Data | - |

| This compound | Dose 1 | i.p. | 8 | Data | Data | Calculated Value |

| Dose 2 | i.p. | 8 | Data | Data | ||

| Dose 3 | i.p. | 8 | Data | Data | ||

| Morphine | Positive Control | i.p. | 8 | Data | Data | Reference Value |

| This table is a template. Specific data for this compound is not currently available. |

Table 3: Antinociceptive Efficacy of this compound in the Formalin Test in Rodents

| Compound | Dose (mg/kg) | Route of Admin. | N | Phase I Licking Time (s) ± SEM | Phase II Licking Time (s) ± SEM |

| Vehicle | - | i.p. | 8 | Data | Data |

| This compound | Dose 1 | i.p. | 8 | Data | Data |

| Dose 2 | i.p. | 8 | Data | Data | |

| Dose 3 | i.p. | 8 | Data | Data | |

| Morphine | Positive Control | i.p. | 8 | Data | Data |

| This table is a template. Specific data for this compound is not currently available. |

Signaling Pathway

This compound, as a µ-opioid receptor agonist, is expected to exert its antinociceptive effects primarily through the G-protein signaling cascade upon binding to MORs, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels. These events collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals.

References

Methods for Studying Fluorphine-Induced Respiratory Depression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced respiratory depression (OIRD) is a critical and potentially lethal side effect of potent opioid analgesics, such as fluorphine and its analogs. As a fluorinated derivative of a potent opioid, this compound is anticipated to exhibit a high affinity for the µ-opioid receptor (MOR), which is the primary mediator of both the analgesic and respiratory depressant effects of opioids.[1][2] Understanding the mechanisms and quantifying the extent of this compound-induced respiratory depression is paramount for the development of safer opioid-based therapies and effective reversal agents.

These application notes provide detailed protocols for key preclinical methods used to study OIRD, which are directly applicable to the investigation of this compound. The methodologies described include in vivo assessment of respiratory function using whole-body plethysmography, arterial blood gas analysis, and techniques for elucidating the neuroanatomical basis of opioid action through stereotaxic microinjection.

Key Brain Regions in Opioid-Induced Respiratory Depression

Several brainstem nuclei are critically involved in the control of breathing and are primary targets for investigating OIRD. The µ-opioid receptors are abundantly expressed in these areas.[2][3] Key regions include:

-

Pre-Bötzinger Complex (preBötC): Located in the medulla, this area is considered the primary rhythm generator for inspiration.[4] Opioid-induced activation of MORs in the preBötC can lead to a decrease in respiratory rate.

-

Parabrachial Nucleus (PBN) and Kölliker-Fuse (KF) Nucleus: Located in the pons, these nuclei are involved in respiratory phase switching and modulation of the respiratory rhythm. Inhibition of these neurons by opioids contributes significantly to respiratory depression.

-

Retrotrapezoid Nucleus (RTN) and Nucleus of the Solitary Tract (NTS): These are chemosensory nuclei that relay information about blood gases to respiratory control centers.

Signaling Pathway of µ-Opioid Receptor in Respiratory Centers

This compound, like other potent opioids, is expected to exert its effects by binding to µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). Upon activation, the MOR initiates an intracellular signaling cascade through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and subsequent downstream effects that result in neuronal hyperpolarization and reduced neuronal excitability. This inhibition of respiratory neurons in critical brainstem regions underlies the respiratory depressant effects.

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

Whole-Body Plethysmography (WBP) for Respiratory Monitoring in Rodents

Principle of the Method: Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious, unrestrained animals. The animal is placed in a sealed chamber, and changes in pressure within the chamber due to the warming and humidification of inspired air are measured. These pressure changes are then used to calculate key respiratory parameters such as respiratory rate (ƒ), tidal volume (VT), and minute ventilation (VE).

Experimental Workflow:

Caption: Experimental workflow for whole-body plethysmography.

Protocol:

-

System Calibration: Calibrate the plethysmography chamber according to the manufacturer's instructions.

-

Animal Acclimatization: Place the rodent in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until it is calm and breathing is stable.

-

Baseline Recording: Record baseline respiratory parameters for a stable period of 15-20 minutes.

-

This compound Administration: Remove the animal from the chamber, administer the test dose of this compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous), and immediately return it to the chamber.

-

Post-Dose Monitoring: Continuously record respiratory parameters for 60-90 minutes to observe the onset, peak, and duration of respiratory depression.

-

Data Analysis: Analyze the recorded data to quantify changes in respiratory rate, tidal volume, and minute ventilation over time. Compare the post-dose values to the baseline recordings.

Data Presentation: Representative Effects of a Potent µ-Opioid on Respiratory Parameters in Rats

| Parameter | Baseline (Mean ± SD) | Post-Opioid (Mean ± SD) | % Change |

| Respiratory Rate (breaths/min) | 85 ± 10 | 35 ± 8 | -59% |

| Tidal Volume (mL/kg) | 2.5 ± 0.3 | 2.0 ± 0.4 | -20% |

| Minute Ventilation (mL/min/kg) | 212.5 ± 25 | 70 ± 15 | -67% |

Note: This data is illustrative and compiled from findings across multiple studies on potent µ-opioids like fentanyl and morphine.

Arterial Blood Gas (ABG) Analysis

Principle of the Method: ABG analysis provides a direct measurement of the levels of oxygen (PaO2) and carbon dioxide (PaCO2) in arterial blood, as well as the blood pH. Opioid-induced respiratory depression leads to hypoventilation, resulting in a decrease in PaO2 (hypoxemia) and an increase in PaCO2 (hypercapnia), which in turn lowers the blood pH (acidosis).

Protocol:

-

Animal Preparation: Anesthetize the animal and surgically implant a catheter into the femoral or carotid artery for repeated blood sampling. Allow for recovery from surgery.

-

Baseline Sampling: Prior to drug administration, collect a baseline arterial blood sample (approximately 0.1-0.2 mL) into a heparinized syringe.

-

This compound Administration: Administer this compound at the desired dose and route.

-

Post-Dose Sampling: Collect arterial blood samples at predetermined time points after this compound administration (e.g., 5, 15, 30, 60 minutes).

-

Blood Gas Analysis: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.

-

Data Analysis: Compare the post-dose ABG values to the baseline values to quantify the extent of respiratory depression.

Data Presentation: Representative Effects of a Potent µ-Opioid on Arterial Blood Gases in Rats

| Parameter | Baseline (Mean ± SD) | Post-Opioid (20 min) (Mean ± SD) |

| PaCO2 (mmHg) | 38 ± 2 | 63 ± 7 |

| PaO2 (mmHg) | 83 ± 5 | 62 ± 6 |

| Arterial pH | 7.44 ± 0.02 | 7.25 ± 0.06 |

Note: This data is illustrative and based on findings from studies on potent µ-opioids.

Stereotaxic Microinjection of MOR Antagonists

Principle of the Method: This technique is used to identify the specific brain nuclei responsible for mediating this compound-induced respiratory depression. It involves inducing respiratory depression with a systemic dose of this compound and then microinjecting a selective µ-opioid receptor antagonist, such as CTAP, directly into a target brain region. Reversal of respiratory depression following the microinjection provides evidence for the role of MORs within that specific nucleus.

Protocol:

-

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.

-

Surgical Procedure: Expose the skull and drill a small hole over the target brain region (e.g., preBötC, KF) using stereotaxic coordinates.

-

Cannula Implantation: Implant a guide cannula aimed at the target nucleus and secure it with dental cement. Allow for recovery.

-